molecular formula C12H18F3NO7S B128731 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester CAS No. 222727-37-9

1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester

Cat. No. B128731
M. Wt: 377.34 g/mol
InChI Key: BXNRCFVXPOKXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester, also known as Boc-TCB-Me, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a cyclobutane derivative that has been widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester is not well understood. However, it is believed that the compound interacts with the target molecule through covalent bonding, leading to the formation of stable complexes. This interaction can result in a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been shown to have a wide range of biochemical and physiological effects. It has been used to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to modulate the activity of ion channels and transporters. In addition, 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been used to study protein-protein interactions and protein folding.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester is its versatility in chemical synthesis. It can be easily incorporated into various molecules, allowing for the creation of complex structures. However, its use is limited by its high cost and low availability. In addition, its mechanism of action is not well understood, making it difficult to predict its effects on a target molecule.

Future Directions

There are several future directions for the use of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester in scientific research. One potential application is in the development of new drugs. Its ability to inhibit enzyme activity makes it a promising candidate for the treatment of various diseases. In addition, its use in the study of protein-protein interactions and protein folding could lead to a better understanding of disease mechanisms and the development of new therapies. Furthermore, the synthesis of new derivatives of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester could lead to the discovery of compounds with even greater potential for scientific research.

Synthesis Methods

The synthesis of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester involves a multistep process that includes the protection of the amine group with the Boc (tert-butyloxycarbonyl) group, the introduction of the trifluoromethanesulfonyloxy group, and the cyclization of the resulting intermediate. The final product is obtained by the methylation of the carboxylic acid group.

Scientific Research Applications

1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been utilized in the development of new drugs, as well as in the study of enzyme mechanisms and protein-protein interactions. Its unique properties make it an ideal candidate for the synthesis of complex molecules.

properties

CAS RN

222727-37-9

Product Name

1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester

Molecular Formula

C12H18F3NO7S

Molecular Weight

377.34 g/mol

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfonyloxy)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H18F3NO7S/c1-10(2,3)22-9(18)16-11(8(17)21-4)5-7(6-11)23-24(19,20)12(13,14)15/h7H,5-6H2,1-4H3,(H,16,18)

InChI Key

BXNRCFVXPOKXQF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC

synonyms

cis-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutanecarboxylic Acid Methyl Ester

Origin of Product

United States

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